molecular formula C16H10FN5OS2 B1678004 Necrostatin-7 CAS No. 351062-08-3

Necrostatin-7

Cat. No. B1678004
M. Wt: 371.4 g/mol
InChI Key: SMJGLNVGTJLIRV-KBEFMPHXSA-N
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Description

Necrostatin-7 (Nec-7) is a potent inhibitor of necroptosis, a regulated caspase-independent necrotic cell death pathway . It is distinct from apoptosis and does not inhibit RIP1 kinase . The empirical formula of Nec-7 is C16H10FN5OS2 .


Molecular Structure Analysis

Necrostatin-7 has a molecular weight of 371.41 . Its molecular structure involves a combination of several functional groups, including fluorophenyl, pyrazol, thiazolyl, and thiazolidinone . Molecular docking analysis revealed that it targets RIPK1 by forming two hydrogen bonds at residues D156 and F28 of RIPK1 .


Physical And Chemical Properties Analysis

Necrostatin-7 is a yellow to tan powder . It is soluble in DMSO and ethanol . The storage temperature is 2-8°C .

Scientific Research Applications

Necrostatin-1 and Disease Model Applications

Necrostatin-1 in Experimental Disease Models

Necrostatin-1 and its analogs, including the more stable variant Nec-1s, have been extensively studied in disease models to examine the role of RIPK1 in cell death and inflammation. For instance, Nec-1s, lacking the IDO-targeting effect present in Nec-1, emerges as a more specific RIPK1 inhibitor, highlighting the importance of selecting the appropriate Nec-1 analog for in vivo studies to avoid off-target effects (Takahashi et al., 2012).

Neuroprotection and Brain Injury

Necrostatin-1 has shown neuroprotective effects in adult rodent models, reducing injury in the forebrain and thalamus and indicating a role in managing cellular necrosis therapeutically by possibly interrupting RIP1–RIP3-driven oxidative injury and inflammation (Northington et al., 2011).

Cardioprotection After Myocardial Ischemia-Reperfusion

Studies have demonstrated that Nec-1 reduces histopathology and improves functional outcomes after myocardial ischemia-reperfusion in mice, suggesting its potential therapeutic application in ischemic heart disease. The cardioprotective effect of Nec-1 highlights the importance of targeting necroptosis in myocardial infarction treatment (You et al., 2008).

Mitochondrial Dysfunction and Spinal Cord Injury

Nec-1 has been found to mitigate mitochondrial dysfunction post-spinal cord injury (SCI), suggesting its role in improving mitochondrial functions and providing a protective effect on the endoplasmic reticulum and mitochondria after SCI (Wang et al., 2015).

Inhibition of RIP1-Dependent Necrosis in Organ Injury

The therapeutic potential of Nec-1 extends to various organs, demonstrating protective effects against ischemia-reperfusion injury in both the brain and heart by modulating mitochondrial permeability transition pore opening and preserving cellular and organ function (Lim et al., 2007).

Safety And Hazards

Necrostatin-7 is harmful if swallowed . It may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and prolonged or repeated exposure .

properties

IUPAC Name

(5Z)-5-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN5OS2/c17-11-3-1-9(2-4-11)13-10(8-20-21-13)7-12-14(23)22(15(18)25-12)16-19-5-6-24-16/h1-8,18H,(H,20,21)/b12-7-,18-15?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJGLNVGTJLIRV-KBEFMPHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)C=C3C(=O)N(C(=N)S3)C4=NC=CS4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(C=NN2)/C=C\3/C(=O)N(C(=N)S3)C4=NC=CS4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361283
Record name STK763743
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Necrostatin-7

CAS RN

351062-08-3
Record name STK763743
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 351062-08-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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